

An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic Acid

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Compound of Interest

Compound Name: 4-tert-Butoxymethylphenylboronic acid

Cat. No.: B1274041

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CAS Number: 1024017-53-5

This technical guide provides a comprehensive overview of **4-tert-Butoxymethylphenylboronic acid**, a valuable building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical and physical properties, a plausible synthetic route, its primary applications, and a generalized role in modulating signaling pathways.

Compound Identification and Properties

4-tert-Butoxymethylphenylboronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a tert-butoxymethyl group. This substitution imparts specific steric and electronic properties that are beneficial in various chemical transformations. It is crucial to distinguish this compound from the similarly named 4-tert-Butylphenylboronic acid (CAS: 123324-71-0), which has a different chemical structure and properties.

Table 1: Physicochemical Properties of **4-tert-Butoxymethylphenylboronic Acid**

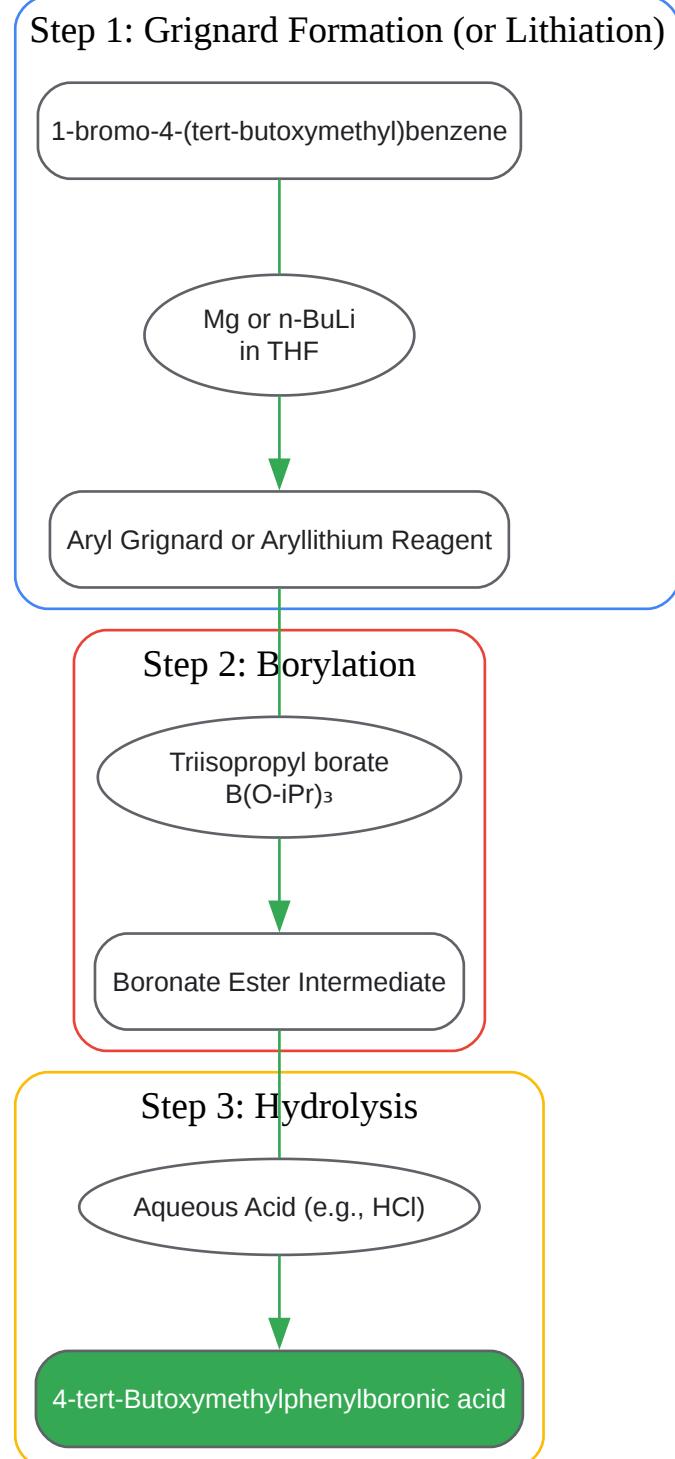
Property	Value
CAS Number	1024017-53-5
Molecular Formula	C ₁₁ H ₁₇ BO ₃
Molecular Weight	208.06 g/mol
Appearance	Solid
Boiling Point	325.5 ± 44.0 °C (Predicted) [1]
Density	1.06 ± 0.1 g/cm ³ (Predicted) [1]
pKa	8.54 ± 0.16 (Predicted) [1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon) [1]

Synthesis of 4-tert-Butoxymethylphenylboronic Acid

A specific, detailed experimental protocol for the synthesis of **4-tert-Butoxymethylphenylboronic acid** is not readily available in the public domain. However, a plausible and commonly employed method for the synthesis of arylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Proposed Synthetic Pathway:

The synthesis would likely start from 1-bromo-4-(tert-butoxymethyl)benzene. This starting material can be prepared via the Williamson ether synthesis from 4-bromobenzyl alcohol and tert-butanol. The subsequent steps to the desired boronic acid are outlined below.

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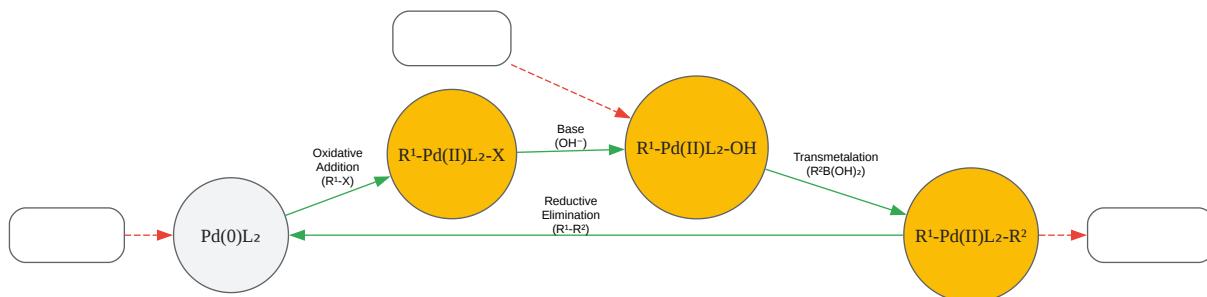
Caption: Proposed synthesis of **4-tert-Butoxymethylphenylboronic acid**.

Experimental Protocol (Generalized):

- Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1-bromo-4-(tert-butoxymethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
- Borylation: Cool the resulting Grignard reagent to -78°C. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature.
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of **4-tert-Butoxymethylphenylboronic acid** in drug development and organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[2] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceutically active molecules.

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

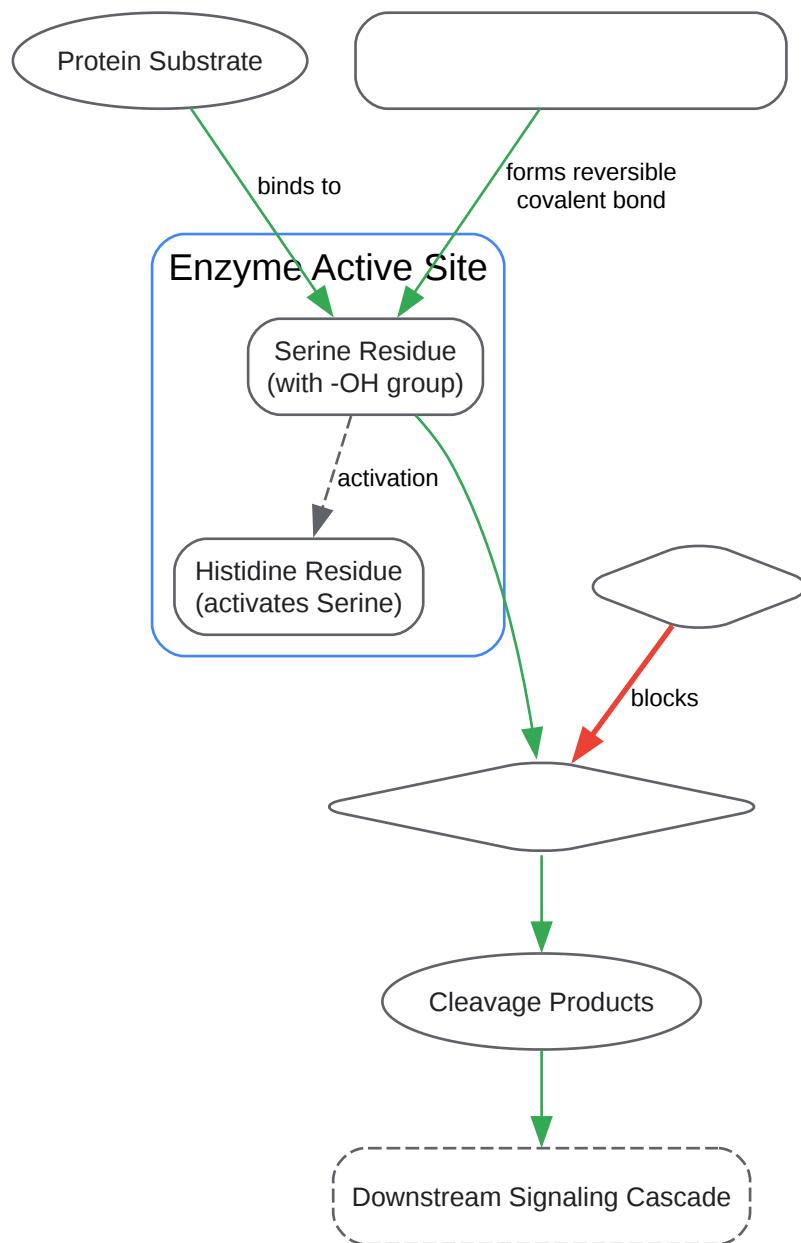
Experimental Protocol (Generalized for Suzuki-Miyaura Coupling):

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), **4-tert-Butoxymethylphenylboronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 eq.).
- Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Role in Modulating Signaling Pathways

While specific studies detailing the interaction of **4-tert-Butoxymethylphenylboronic acid** with biological targets are not widely published, arylboronic acids, in general, are known to act as enzyme inhibitors.^[3] The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, particularly serine proteases.^[4] This interaction can lead to the inhibition of the enzyme's catalytic activity.

Many signaling pathways are regulated by proteases, and their inhibition can have significant therapeutic effects. For instance, the inhibition of proteases involved in cancer cell migration and proliferation is a key strategy in oncology drug development.^[5]



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Caption: Generalized inhibition of a serine protease by an arylboronic acid.

This diagram illustrates a generalized mechanism where an arylboronic acid, such as **4-tert-Butoxymethylphenylboronic acid**, can inhibit a serine protease. By blocking the active site, the inhibitor prevents the cleavage of the natural substrate, thereby interrupting the downstream signaling pathway. This mode of action is relevant for the development of therapeutics for a variety of diseases, including cancer and inflammatory disorders.[3][5]

Safety and Handling

4-tert-Butoxymethylphenylboronic acid should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on **4-tert-Butoxymethylphenylboronic acid** for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274041#4-tert-butoxymethylphenylboronic-acid-cas-number>

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